molecular formula C10H10O3 B12460160 3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine

3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine

Cat. No.: B12460160
M. Wt: 178.18 g/mol
InChI Key: KJISXZFEENNRJJ-UHFFFAOYSA-N
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Description

3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine is an organic compound with a unique structure that includes both an epoxide and a benzodioxocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with epichlorohydrin in the presence of a base to form the epoxide ring, followed by cyclization to form the benzodioxocine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine involves its interaction with specific molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, influencing various biological pathways .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

8,12,13-trioxatricyclo[8.2.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C10H10O3/c1-2-4-9-8(3-1)10-12-6-7(13-10)5-11-9/h1-4,7,10H,5-6H2

InChI Key

KJISXZFEENNRJJ-UHFFFAOYSA-N

Canonical SMILES

C1C2COC3=CC=CC=C3C(O1)O2

Origin of Product

United States

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